molecular formula C10H19BrO4 B14633404 2-(2-Butoxyethoxy)ethyl bromoacetate CAS No. 56521-78-9

2-(2-Butoxyethoxy)ethyl bromoacetate

Cat. No.: B14633404
CAS No.: 56521-78-9
M. Wt: 283.16 g/mol
InChI Key: OXTQDZUEVDLDCG-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethyl bromoacetate is an organic compound with the molecular formula C10H19BrO4. It is a bromoacetate ester derivative, characterized by the presence of a bromoacetate group attached to a 2-(2-butoxyethoxy)ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)ethyl bromoacetate typically involves the esterification of 2-(2-butoxyethoxy)ethanol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)ethyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide

    Solvents: Benzene, ethanol, water

Major Products Formed

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl bromoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and bromoacetate derivatives.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethyl bromoacetate involves its reactivity as an alkylating agent. The bromoacetate group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to introduce functional groups into molecules and to modify the structure of target compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Butoxyethoxy)ethyl bromoacetate is unique due to its specific combination of the bromoacetate group and the 2-(2-butoxyethoxy)ethyl chain. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

56521-78-9

Molecular Formula

C10H19BrO4

Molecular Weight

283.16 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl 2-bromoacetate

InChI

InChI=1S/C10H19BrO4/c1-2-3-4-13-5-6-14-7-8-15-10(12)9-11/h2-9H2,1H3

InChI Key

OXTQDZUEVDLDCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CBr

Origin of Product

United States

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